molecular formula C10H19NO B3382148 (1-Cyclohexylazetidin-2-yl)methanol CAS No. 31247-32-2

(1-Cyclohexylazetidin-2-yl)methanol

Cat. No. B3382148
CAS RN: 31247-32-2
M. Wt: 169.26 g/mol
InChI Key: ZGFZFNXAXDGQGF-UHFFFAOYSA-N
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Description

(1-Cyclohexylazetidin-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a chiral molecule with a unique structure that makes it an attractive target for synthesis and research.

Mechanism of Action

The mechanism of action of (1-Cyclohexylazetidin-2-yl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the anticonvulsant and analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, and to have anticonvulsant effects in mice. Additionally, it has been shown to have anxiolytic effects in rats, indicating its potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1-Cyclohexylazetidin-2-yl)methanol is its high purity and stability, which makes it suitable for use in lab experiments. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on (1-Cyclohexylazetidin-2-yl)methanol. One area of focus could be on its potential as a treatment for anxiety disorders. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential drug targets. Finally, studies could be conducted to investigate the compound's potential as a treatment for other neurological disorders, such as epilepsy and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its unique structure and properties make it an attractive target for research, and its anticonvulsant, analgesic, and anti-inflammatory effects have been well-documented. While there are still many unanswered questions about its mechanism of action and potential applications, ongoing research is likely to shed light on these issues and pave the way for the development of new treatments for a range of neurological disorders.

Scientific Research Applications

(1-Cyclohexylazetidin-2-yl)methanol has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain.

properties

IUPAC Name

(1-cyclohexylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFZFNXAXDGQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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